3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole
Description
The compound 3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole is a heterocyclic molecule featuring a 2H-indazole core substituted with methoxy and methyl groups at positions 3 and 2, respectively. The indazole ring is further functionalized at position 6 with an azetidine moiety linked to a 4-phenyl-1H-1,2,3-triazole group via a carbonyl bridge. Its synthesis and characterization likely involve advanced crystallographic tools such as SHELXL for refinement and software suites like WinGX/ORTEP for structural visualization .
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-25-21(29-2)17-9-8-15(10-18(17)23-25)20(28)26-11-16(12-26)27-13-19(22-24-27)14-6-4-3-5-7-14/h3-10,13,16H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWQKYLWPIDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1 and chk2.
Mode of Action
It’s known that triazole analogs can form hydrogen bonding and hydrophobic interactions with certain amino acids. This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.
Biological Activity
3-Methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group, a triazole moiety, and an indazole framework. This unique combination may contribute to its biological properties.
Synthesis
The synthesis of 3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole typically involves multiple steps including:
- Formation of the indazole core.
- Introduction of the triazole ring via click chemistry techniques.
- Functionalization with the azetidine carbonyl group.
Anticancer Activity
Recent studies have demonstrated that compounds with similar triazole and indazole structures exhibit significant anticancer properties. For instance, derivatives have shown antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT116 (Colon) | 2.6 | Induction of apoptosis |
| Compound C | HepG2 (Liver) | 1.4 | Cell cycle arrest |
These compounds were found to inhibit thymidylate synthase, crucial for DNA synthesis, thus leading to cell death in cancerous cells .
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been investigated. Studies indicate that certain derivatives demonstrate effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 10 µg/mL |
| Compound E | S. aureus | 15 µg/mL |
These findings suggest that the presence of the triazole ring may enhance the interaction with bacterial enzymes .
The mechanisms through which 3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA synthesis.
- Induced Apoptosis : It can trigger apoptotic pathways in cancer cells.
- Antibacterial Mechanisms : The compound might disrupt bacterial cell wall synthesis or function as a competitive inhibitor at active sites.
Case Studies
A notable study published in Organic & Biomolecular Chemistry highlighted the synthesis and evaluation of various triazole derivatives for their anticancer and antimicrobial activities. The results indicated that compounds similar to 3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine] exhibited promising results against multiple cancer cell lines and bacterial strains .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing key structural motifs with the target molecule, including indazole, triazole, and azetidine/thiadiazole/thiazole frameworks. Biological activity data (where available) and structure-activity relationships (SAR) are highlighted.
Core Structural Analogues
Key Structural and Functional Comparisons
Indazole vs. Thiadiazole/Thiazole Cores: The target compound’s indazole core is distinct from the thiadiazole/thiazole systems in derivatives 9b and 12a . Indazoles are known for kinase inhibition due to their planar aromaticity, whereas thiadiazoles/thiazoles enhance metabolic stability and π-π stacking interactions. The benzothiazole-pyrazoline hybrid in shares a fused heterocyclic system but lacks the azetidine-triazole motif, which may influence target specificity.
Azetidine-Triazole vs. Triazole-Ethylidene Hydrazine :
- The azetidine-triazole-carbonyl group in the target compound introduces conformational rigidity compared to the triazole-ethylidene hydrazine in 9b and 12a . This rigidity could improve binding affinity but may reduce solubility.
Substituent Effects on Antitumor Activity :
- Methoxy Groups : Present in both the target compound and the benzothiazole derivative , methoxy groups enhance membrane permeability but may reduce metabolic stability.
- Phenyl-Triazole Motifs : Common in all compounds, this moiety is critical for interacting with hydrophobic pockets in enzymes (e.g., kinases) .
Biological Activity Insights: Derivatives 9b and 12a (IC₅₀ < 3.5 μM) demonstrate that triazole-linked thiadiazoles/thiazoles exhibit potent activity against hepatocellular (HepG2) and breast (MCF-7) carcinomas . The absence of azetidine in these derivatives suggests that the target compound’s azetidine-carbonyl bridge could modulate selectivity or potency, though experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
